molecular formula C22H16N2O3S B2907265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-96-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2907265
CAS RN: 477555-96-7
M. Wt: 388.44
InChI Key: BTWMGDRVBUHFAG-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of pharmacological properties and structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . This process is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise in the fight against tuberculosis. The compound has been linked to the synthesis of new benzothiazole-based anti-tubercular compounds. These derivatives exhibit in vitro and in vivo activity against Mycobacterium tuberculosis, with some showing better inhibition potency than standard reference drugs .

Green Chemistry Synthesis

The benzothiazole moiety is significant in green chemistry due to its pharmaceutical and biological activity. Advances in the synthesis of benzothiazole compounds involve environmentally friendly processes, utilizing raw materials like carbon dioxide (CO2) and employing condensation and cyclization techniques .

Antibacterial Agents

Novel derivatives of the compound have been evaluated as antibacterial agents. The structure-activity relationships and molecular docking studies of these derivatives have been discussed, highlighting their potential as potent inhibitors with enhanced antibacterial activity .

Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives have been investigated against a range of bacteria and fungi. These studies utilize methods like serial plate dilution to assess the effectiveness of these compounds in combating microbial infections .

Anti-Inflammatory Properties

Research has been conducted on the synthesis and analysis of anti-inflammatory properties of novel benzothiazole derivatives. These studies include in vitro and in silico approaches to evaluate the compounds’ effectiveness in inhibiting inflammatory responses .

Biological Activities of Thiazoles

Thiazoles, including benzothiazole derivatives, are known for their diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory agents, and more. The thiazole ring is a key feature in many biologically active compounds, offering a wide range of therapeutic applications .

Anticancer Activity

Benzothiazole derivatives have been reported to possess anticancer properties. The design and synthesis of these compounds are geared towards developing new treatments for various forms of cancer, with studies focusing on their efficacy and potential as drug molecules .

Anxiolytic and Antimicrobial Applications

Benzo[d]imidazo[2,1-b]thiazoles, closely related to the compound , have been used as non-sedative anxiolytics and powerful anticancer agents. They also serve as PET imaging probes and kinase inhibitors, highlighting their versatility in scientific research .

Future Directions

The future directions for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” and similar compounds could involve further exploration of their biological activities . Given the wide range of activities associated with benzothiazole derivatives, there is potential for the development of new therapeutics .

Mechanism of Action

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(14-9-10-18-19(13-14)27-12-11-26-18)23-16-6-2-1-5-15(16)22-24-17-7-3-4-8-20(17)28-22/h1-10,13H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWMGDRVBUHFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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